Thermal Stability Advantage Over Mono-Hydroxy and N-Alkyl Analogs
The presence of two hydroxyl groups and the resulting extensive intermolecular hydrogen-bonding network in 2,3-dihydroxyquinoxaline confers significantly higher thermal stability compared to mono-hydroxy or N-alkyl substituted analogs . This is directly reflected in the melting point: 2,3-dihydroxyquinoxaline decomposes above 300°C without melting, whereas 2-hydroxyquinoxaline melts at 271-275°C and 2-hydroxy-3-methylquinoxaline melts at 246-248°C .
| Evidence Dimension | Thermal Stability (Melting Point) |
|---|---|
| Target Compound Data | >300 °C (decomposition) |
| Comparator Or Baseline | 2-Hydroxyquinoxaline: 271-275 °C; 2-Hydroxy-3-methylquinoxaline: 246-248 °C |
| Quantified Difference | Δ > +25 °C vs. 2-hydroxyquinoxaline; Δ > +52 °C vs. 2-hydroxy-3-methylquinoxaline |
| Conditions | Standard atmospheric pressure; crystalline solid state. |
Why This Matters
This thermal stability differential makes 2,3-dihydroxyquinoxaline the preferred choice for high-temperature reactions, polymer processing, or applications requiring storage and use under elevated thermal stress where analogs would fail.
